molecular formula C16H19N5O2S B12590145 Acetamide,2-[(8-ethyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-

Acetamide,2-[(8-ethyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-

Cat. No.: B12590145
M. Wt: 345.4 g/mol
InChI Key: JQEACLUHCURPGJ-UHFFFAOYSA-N
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Description

CAS Registry Number and Alternative Synonyms

The compound is formally registered under CAS 603946-58-3 , with the following synonyms documented in chemical databases:

Synonym Type Examples
IUPAC variants 2-[(8-Ethyl-5H-triazino[5,6-b]indol-3-yl)sulfanyl]-N-(2-methoxyethyl)acetamide
Simplified descriptors N-(2-Methoxyethyl)-2-[(8-ethyltriazinoindol-3-yl)thio]acetamide
Research codes ChemDiv V023-6117 (structural analog)

Notably, the 2H-1,2,4-triazino[5,6-b]indol-3-yl designation specifies the tautomeric form where hydrogen resides at the N2 position of the triazine ring. This tautomerism impacts electronic distribution and biological activity profiles.

Molecular Formula and Weight Analysis

The compound has the molecular formula C₁₆H₁₉N₅O₂S , with the following mass composition:

Element Quantity Atomic Contribution (Da) Total Mass (Da)
C 16 12.01 192.16
H 19 1.008 19.15
N 5 14.01 70.05
O 2 16.00 32.00
S 1 32.07 32.07
Total 345.43

Key observations:

  • Nitrogen-rich composition : 20.3% nitrogen content by mass, characteristic of triazine-containing pharmaceuticals.
  • Sulfur inclusion : The thioether group contributes 9.3% of the molecular weight, enhancing potential for disulfide bond formation or metal coordination.
  • Oxygen distribution : Limited to the methoxy and acetamide groups, creating localized polar regions.

Mass spectrometric analysis would typically show a molecular ion peak at m/z 345.4 (M+) with fragmentation patterns dominated by:

  • Loss of the methoxyethyl group (-75 Da)
  • Cleavage of the triazine-indole bond (-116 Da).

Properties

Molecular Formula

C16H19N5O2S

Molecular Weight

345.4 g/mol

IUPAC Name

2-[(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(2-methoxyethyl)acetamide

InChI

InChI=1S/C16H19N5O2S/c1-3-10-4-5-12-11(8-10)14-15(18-12)19-16(21-20-14)24-9-13(22)17-6-7-23-2/h4-5,8H,3,6-7,9H2,1-2H3,(H,17,22)(H,18,19,21)

InChI Key

JQEACLUHCURPGJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)NC3=C2N=NC(=N3)SCC(=O)NCCOC

Origin of Product

United States

Preparation Methods

The synthesis of Acetamide,2-[(8-ethyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)- involves multiple stepsThe reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the indole or triazino groups.

Scientific Research Applications

Antimicrobial and Antiviral Properties

Preliminary studies indicate that Acetamide, 2-[(8-ethyl-2H-1,2,4-triazino[5,6-b]indol-3-yl)thio]-N-(2-methoxyethyl)- may exhibit antimicrobial and antiviral activities. Its unique structural features enable it to interact with specific molecular targets such as enzymes or receptors, potentially modulating their activity and leading to therapeutic effects.

Inhibitors of Biological Pathways

Research has focused on the compound's ability to inhibit specific biological pathways. For instance, it has been investigated as a PqsR antagonist, which could be relevant in treating infections caused by Pseudomonas aeruginosa. The inhibition of this pathway could help in developing new treatments for antibiotic-resistant infections .

Structure-Activity Relationship Studies

The compound's structure allows for extensive structure-activity relationship (SAR) studies. By modifying different functional groups within its structure, researchers can assess how these changes affect its biological activity. Such studies are crucial for optimizing the compound's efficacy and reducing potential side effects.

Case Study 1: Antimicrobial Activity

In a study examining various derivatives of triazinoindoles, Acetamide, 2-[(8-ethyl-2H-1,2,4-triazino[5,6-b]indol-3-yl)thio]-N-(2-methoxyethyl)- was shown to possess significant antimicrobial properties against Gram-positive bacteria. The mechanism of action involved disrupting bacterial cell wall synthesis.

Case Study 2: Targeting Cancer Cells

Another study explored the compound's effects on cancer cell lines. It demonstrated selective cytotoxicity against certain cancer types while sparing normal cells. This selectivity is attributed to the compound's ability to target specific signaling pathways involved in cancer cell proliferation and survival .

Data Table: Summary of Biological Activities

Activity Effect Target
AntimicrobialSignificant activity against Gram-positive bacteriaBacterial cell wall synthesis
AntiviralPotential inhibition of viral replicationViral enzymes/receptors
Cancer Cell CytotoxicitySelective toxicityCancer cell signaling pathways

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, influencing various biological processes . The triazino group may also play a role in modulating the compound’s activity, contributing to its overall effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The triazinoindole scaffold is common among analogs, but substitutions at positions 5, 8, and the acetamide side chain significantly influence properties. Key comparisons include:

Position 8 Substitutions
  • Ethyl (Target Compound) : Enhances lipophilicity compared to smaller alkyl groups.
  • Methoxy () : Introduces polarity via the ether group (CAS: 603947-33-7, C₁₇H₂₁N₅O₂S) .
  • Fluoro () : Electron-withdrawing effects may alter binding affinity (CAS: N/A, C₁₆H₁₈FN₅O₂S) .
Position 5 Substitutions
  • Methyl (): Common in analogs (e.g., compounds 23–27 in ), stabilizing the triazinoindole core .
  • Allyl () : Increases steric bulk (CAS: N/A, C₂₃H₂₁N₅O₂S₂) .
Acetamide N-Substituents
  • 2-Methoxyethyl (Target) : Balances hydrophilicity and flexibility.
  • 4-Bromophenyl () : Halogenation may enhance binding via hydrophobic interactions (Compound 26: C₁₈H₁₄BrN₅OS) .

Spectroscopic and Physicochemical Properties

Property Target Compound Compound 15 (4-Fluorophenyl) Compound 6b (2-Nitrophenyl)
Molecular Weight 359.45 367.1 404.14
¹H NMR (δ ppm) N/A 10.48 (s, -NH), 8.33 (d, Ar-H) 5.48 (s, -OCH₂), 8.36 (s, triazole)
LCMS [M+H]⁺ N/A 367.4 404.1348
LogP (Predicted) ~2.5 (moderate) ~3.1 (higher lipophilicity) ~2.8 (nitro group reduces logP)

Biological Activity

Acetamide, 2-[(8-ethyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)- (CAS No. 603946-58-3) is a complex organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, focusing on its synthesis, structure-activity relationships (SAR), and various biological evaluations.

  • Molecular Formula : C16H19N5O2S
  • Molecular Weight : 345.42 g/mol

The compound contains a triazinoindole moiety, which is significant for its interaction with biological targets.

Synthesis

The synthesis of Acetamide involves multiple steps, typically requiring controlled temperatures and specific solvents like dichloromethane or methanol. Catalysts such as lutidine may enhance reaction efficiency. The compound can be synthesized through a reaction involving various electrophiles coupled with triazole derivatives under ultrasound-assisted conditions, which has shown to improve yields significantly .

Anticancer Activity

Recent studies have highlighted the anticancer potential of acetamide derivatives. For instance, compounds similar to Acetamide were evaluated against HepG2 liver cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited significant anti-proliferative activity with IC50 values ranging from 13.004 µg/mL to 28.399 µg/mL . The most potent compound in this study was noted to contain electron-donating groups that enhanced its biological activity.

Table 1: Anticancer Activity of Acetamide Derivatives

CompoundIC50 (µg/mL)Activity Level
6d13.004High
6b19.000Moderate
6e28.399Low

Antimicrobial and Antiviral Properties

Preliminary studies suggest that Acetamide may exhibit antimicrobial and antiviral properties due to its structural characteristics. The mechanism of action is believed to involve interactions with specific molecular targets such as enzymes or receptors. This potential opens avenues for further research into its therapeutic applications.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of electron-donating groups significantly enhances the anti-proliferative activity of the compound. For example, compounds with methyl substituents at ortho and meta positions demonstrated superior activity compared to those with electron-withdrawing groups like bromo .

Table 2: Structure-Activity Relationship Findings

Substituent TypePositionActivity Level
Electron-donating (CH3)Ortho/MetaHigh
Electron-withdrawing (Br)ParaLow

Case Studies

  • Study on BChE Inhibition : A series of substituted acetamide derivatives were synthesized and evaluated for their ability to inhibit butyrylcholinesterase (BChE). Two derivatives exhibited moderate inhibitory activity with IC50 values below 50 μM, indicating potential for neuroprotective applications .
  • Ultrasound-Assisted Synthesis : Research has demonstrated that ultrasound-assisted synthesis not only improves yield but also enhances the biological activity of synthesized compounds compared to conventional methods .

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